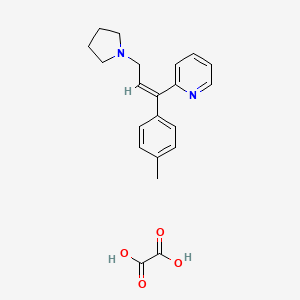
3-(Maleimidomethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Maleimidomethyl)picolinonitrile is a chemical compound that features a maleimide group attached to a picolinonitrile moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The maleimide group is known for its reactivity with thiol groups, making it useful in bioconjugation and other chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Maleimidomethyl)picolinonitrile typically involves the reaction of maleimide with picolinonitrile under specific conditions. One common method involves the use of a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines . This stepwise and one-pot approach allows for the efficient production of 3-hydroxy-4-substituted picolinonitriles, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Maleimidomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The maleimide group can participate in substitution reactions, particularly with thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Thiol-containing compounds, such as cysteine or glutathione, can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Thiol-substituted derivatives, which are useful in bioconjugation applications.
科学的研究の応用
3-(Maleimidomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 3-(Maleimidomethyl)picolinonitrile primarily involves its reactivity with thiol groups. The maleimide group forms stable thioether bonds with thiols, which is a key feature in bioconjugation and other chemical modifications. This reactivity allows the compound to target specific molecular pathways and interact with various biomolecules.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in their substituents.
3-Methylpicolinonitrile: Another related compound with a methyl group instead of a maleimide group.
Uniqueness
3-(Maleimidomethyl)picolinonitrile is unique due to the presence of the maleimide group, which imparts specific reactivity towards thiol groups. This makes it particularly valuable in bioconjugation applications, where precise and stable modifications are required.
特性
分子式 |
C11H7N3O2 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
3-[(2,5-dioxopyrrol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-9-8(2-1-5-13-9)7-14-10(15)3-4-11(14)16/h1-5H,7H2 |
InChIキー |
XGKQSALDRPJQPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C#N)CN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



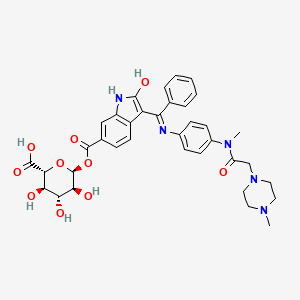

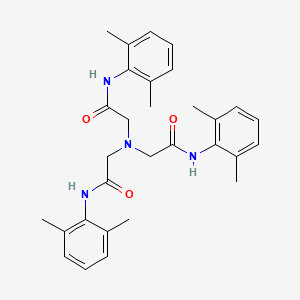
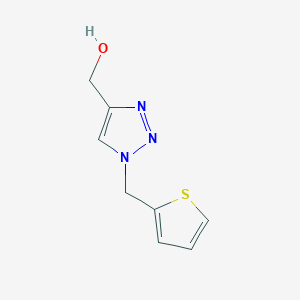
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)

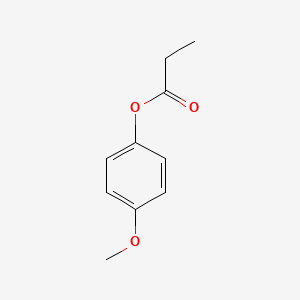

methylphosphonic acid](/img/structure/B15294742.png)
